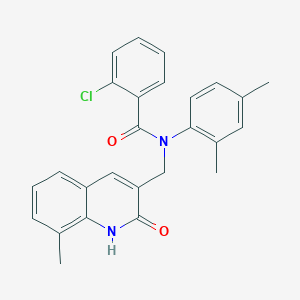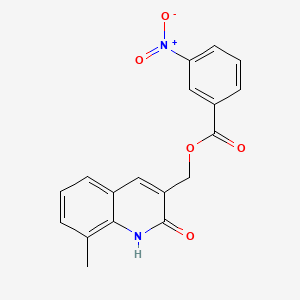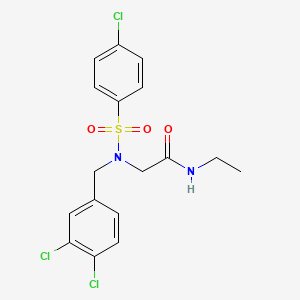
2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-ethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-ethylacetamide, also known as DBCO-PEG4-NHS ester, is a chemical compound that is widely used in scientific research. This compound belongs to the family of sulfonamide compounds and is commonly used as a crosslinking agent in bioconjugation reactions.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-ethylacetamideS ester involves the reaction of the NHS ester group with primary amines on the biomolecule of interest. This reaction forms a stable amide bond, which links the biomolecule to the surface or material of interest. The PEG4 linker provides flexibility and reduces steric hindrance, allowing for efficient conjugation.
Biochemical and Physiological Effects:
2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-ethylacetamideS ester does not have any known biochemical or physiological effects on its own. However, the conjugation of biomolecules to surfaces or materials using this compound can have significant effects on their biochemical and physiological properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-ethylacetamideS ester in bioconjugation reactions has several advantages. It provides a stable and efficient method for conjugating biomolecules to surfaces and materials. The PEG4 linker reduces steric hindrance and provides flexibility, allowing for efficient conjugation. However, there are also limitations to the use of this compound. It requires the presence of primary amines on the biomolecule of interest, which may not always be available. Additionally, the NHS ester group is prone to hydrolysis, which can reduce the efficiency of the conjugation reaction.
Orientations Futures
There are several future directions for the use of 2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-ethylacetamideS ester in scientific research. One direction is the development of new diagnostic and therapeutic agents using this compound. Another direction is the use of this compound in the development of new materials for drug delivery and tissue engineering. Additionally, the use of 2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-ethylacetamideS ester in combination with other crosslinking agents and biomolecules may lead to the development of new and more efficient bioconjugation methods.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-ethylacetamideS ester involves the reaction of 4-chlorobenzylamine with 3,4-dichlorobenzene sulfonyl chloride to form 4-chloro-N-(3,4-dichlorobenzyl)benzenesulfonamide. This compound is then reacted with N-ethylethylenediamine to form 2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-ethylacetamide. Finally, the compound is converted to its NHS ester form by reacting it with N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC).
Applications De Recherche Scientifique
2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-ethylacetamideS ester is widely used in scientific research as a crosslinking agent in bioconjugation reactions. It is commonly used to conjugate proteins, peptides, and other biomolecules to surfaces, nanoparticles, and other materials. This compound is also used in the development of new diagnostic and therapeutic agents.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2O3S/c1-2-21-17(23)11-22(10-12-3-8-15(19)16(20)9-12)26(24,25)14-6-4-13(18)5-7-14/h3-9H,2,10-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLKQFSNDBEMII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(CC1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

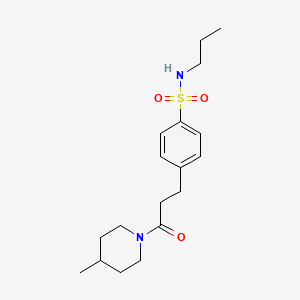
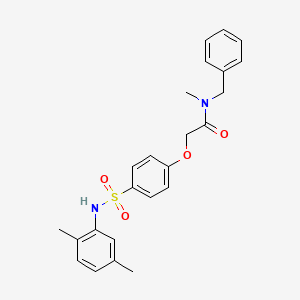

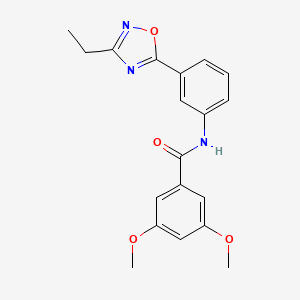
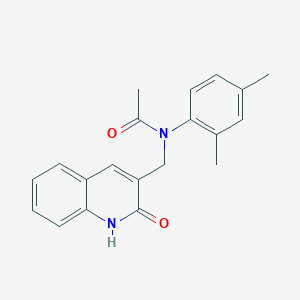
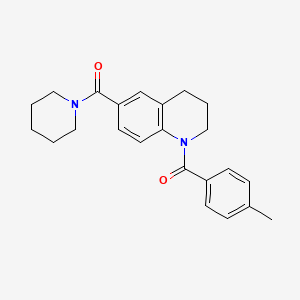



![4-((1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7698322.png)
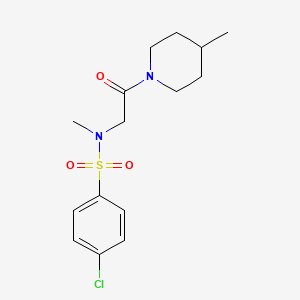
![N-(benzo[d][1,3]dioxol-5-yl)-4-methoxy-3-(N-methylsulfamoyl)benzamide](/img/structure/B7698339.png)
